molecular formula C27H29N3O3S B11245874 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide

Cat. No.: B11245874
M. Wt: 475.6 g/mol
InChI Key: HHPRHRUZHWKPTM-UHFFFAOYSA-N
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Description

  • The piperidine ring is introduced via nucleophilic substitution reactions.
  • Conditions: Use of piperidine derivatives and appropriate solvents like dichloromethane (DCM).
  • Attachment of the Benzylsulfonyl Group:

    • The benzylsulfonyl group is typically introduced through sulfonylation reactions.
    • Conditions: Use of sulfonyl chlorides and bases like triethylamine (TEA).
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Carbazole Moiety:

      • Starting with 9-ethylcarbazole, the compound is often synthesized through Friedel-Crafts acylation or alkylation reactions.
      • Conditions: Use of Lewis acids like aluminum chloride (AlCl₃) under anhydrous conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzylsulfonyl and carbazole moieties.

    Common Reagents and Conditions:

      Oxidation: KMnO₄ in acidic or basic medium.

      Reduction: LiAlH₄ in dry ether.

      Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

    Major Products:

      Oxidation: Formation of sulfoxides or sulfones.

      Reduction: Formation of amines or alcohols.

      Substitution: Various substituted derivatives depending on the reagents used.

    Scientific Research Applications

    1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block in organic synthesis for creating complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

      Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

    Mechanism of Action

    The mechanism of action of 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbazole moiety may intercalate with DNA or interact with proteins, affecting cellular processes. The piperidine ring can enhance the compound’s binding affinity and specificity.

    Comparison with Similar Compounds

      1-(Benzylsulfonyl)-N-(9H-carbazol-3-yl)piperidine-3-carboxamide: Lacks the ethyl group on the carbazole moiety.

      1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide: Variation in the position of the carboxamide group.

    Uniqueness: 1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide is unique due to the presence of the ethyl group on the carbazole moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a functional material in industrial applications.

    Properties

    Molecular Formula

    C27H29N3O3S

    Molecular Weight

    475.6 g/mol

    IUPAC Name

    1-benzylsulfonyl-N-(9-ethylcarbazol-3-yl)piperidine-3-carboxamide

    InChI

    InChI=1S/C27H29N3O3S/c1-2-30-25-13-7-6-12-23(25)24-17-22(14-15-26(24)30)28-27(31)21-11-8-16-29(18-21)34(32,33)19-20-9-4-3-5-10-20/h3-7,9-10,12-15,17,21H,2,8,11,16,18-19H2,1H3,(H,28,31)

    InChI Key

    HHPRHRUZHWKPTM-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C2=C(C=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51

    Origin of Product

    United States

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